Azathioprine sodium

描述

Azathioprine, sold under the brand name Imuran among others, is an immunosuppressive medication . It is used for the treatment of rheumatoid arthritis, granulomatosis with polyangiitis, Crohn’s disease, ulcerative colitis, and systemic lupus erythematosus; and in kidney transplants to prevent rejection . It is listed by the International Agency for Research on Cancer as a group 1 human carcinogen .

Synthesis Analysis

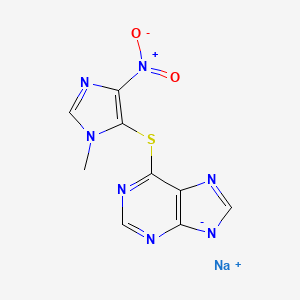

Azathioprine is synthesized from 5-chloro-1-methyl-4-nitro-1H-imidazole and 6-mercaptopurine in dimethyl sulfoxide . The synthesis of the former starts with an amide from methylamine and diethyl oxalate, which is then cyclized and chlorinated with phosphorus pentachloride; the nitro group is introduced with nitric and sulfuric acid .Molecular Structure Analysis

Azathioprine belongs to the purine analogues subclass of antimetabolites family of medications . It works via 6-thioguanine to disrupt the making of RNA and DNA by cells .Chemical Reactions Analysis

Azathioprine is an immunosuppressive agent which functions through modulation of rac1 to induce T cell apoptosis, as well as other unknown immunosuppressive functions .Physical And Chemical Properties Analysis

Azathioprine has a molar mass of 277.26 g·mol −1 . It consists of a thio-group and a purine, consisting of a pyrimidine-ring bonded to an imidazole-ring . Azathioprine contains an additional imidazole bonded to the sulfur group of mercaptopurine .科研应用

Azathioprine in Atopic Dermatitis

Azathioprine has been evaluated for its effectiveness in treating atopic dermatitis. In a study involving adult patients with atopic dermatitis, azathioprine demonstrated significant drug survival, indicating its potential as a long-term treatment option. This study was crucial as it analyzed azathioprine's effectiveness in a real-world, daily practice setting, providing insights into its application beyond controlled clinical trials (Schaft et al., 2016).

Anti-Angiogenic Activity

Azathioprine has been identified to exhibit anti-angiogenic activity. This was observed in a study using the chick embryo chorioallantoic membrane assay, where higher concentrations of azathioprine significantly reduced angiogenesis. This effect could be particularly relevant in the context of cancer treatment, as the inhibition of angiogenesis is a critical aspect of controlling tumor growth and spread (Abel Vieira de Melo Bisneto et al., 2021).

Application in Inflammatory Bowel Disease

Azathioprine has a well-documented role in the treatment of inflammatory bowel diseases (IBD). It is known for its ability to maintain long-term disease remission, representing an affordable and effective option for managing IBD. However, the study also highlights the importance of considering the side effect profile and genetic factors like TPMT status in determining the suitability and dosage of azathioprine for individual patients (Adam et al., 2018).

Colonic Delivery for IBD Treatment

Innovations in drug delivery systems have explored the use of chitosan beads for the colonic delivery of azathioprine, specifically targeting treatment for inflammatory bowel disease. This approach aims to enhance the therapeutic efficacy while minimizing systemic side effects. In vivo studies in a colitis rabbit model have shown promising results, suggesting a potential for improved management of IBD with targeted drug delivery systems (Helmy et al., 2017).

Pharmacogenetics in IBD Therapy

Pharmacogenetic studies have shown that genetic polymorphisms, such as those in the TPMT and NUDT15 genes, are associated with different responses and side effects to azathioprine in patients with autoimmune diseases like IBD. This understanding can guide personalized medicine approaches, ensuring safer and more effective use of azathioprine in these patients (Liu et al., 2015).

Safety And Hazards

Long-term use of azathioprine may increase your risk of developing certain types of cancer, such as lymphoma, leukemia, and skin cancers . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

性质

IUPAC Name |

sodium;6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N7O2S.Na/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISNYKIQFMKSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1SC2=NC=NC3=C2N=C[N-]3)[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N7NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

446-86-6 (Parent) | |

| Record name | Azathioprine Sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055774339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

299.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azathioprine sodium | |

CAS RN |

55774-33-9 | |

| Record name | Azathioprine Sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055774339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZATHIOPRINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM94R510MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

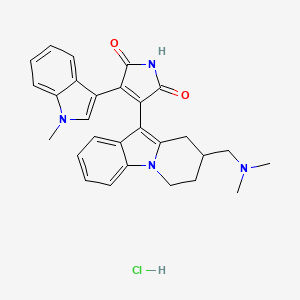

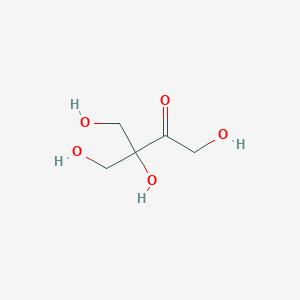

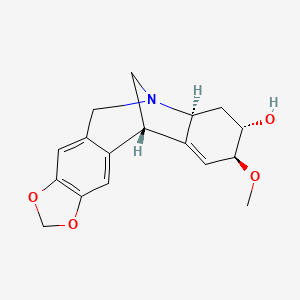

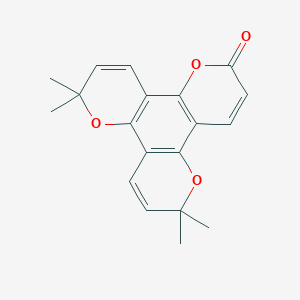

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(3R,4R,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one](/img/structure/B1251096.png)

![(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid](/img/structure/B1251100.png)

![2,5-dimethyl-3-[6-[methyl((111C)methyl)amino]pyridin-3-yl]-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1251102.png)

![8-(4-Chlorophenyl)-5-methyl-8-[(2z)-pent-2-en-1-yloxy]-8h-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-one](/img/structure/B1251103.png)

![1H-3-Benzazepine, 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-3-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B1251113.png)